BenchChemオンラインストアへようこそ!

1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

LSD1 Epigenetics Cancer

Select this specific triazole–benzothiazole carboxamide to capitalize on its unique 2-methyl substitution and unsubstituted C5 triazole position, which deliver a 10 µM LSD1 IC₅₀ ideal as a low-affinity reference compound. Its compact 273.31 MW supports fragment-based screening, while the 5- vs. 6-substitution pattern enables definitive kinase selectivity mapping. Avoid generic alternatives that lack this precise regiochemistry and target engagement profile.

Molecular Formula C12H11N5OS
Molecular Weight 273.31
CAS No. 1207054-72-5
Cat. No. B2704172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1207054-72-5
Molecular FormulaC12H11N5OS
Molecular Weight273.31
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN(N=N3)C
InChIInChI=1S/C12H11N5OS/c1-7-13-9-5-8(3-4-11(9)19-7)14-12(18)10-6-17(2)16-15-10/h3-6H,1-2H3,(H,14,18)
InChIKeyXGLSNTLAIRLJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-72-5): Compound Class and Baseline Characteristics


1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic heterocyclic compound belonging to the triazole–benzothiazole carboxamide class, with a molecular formula of C₁₂H₁₁N₅OS and a molecular weight of 273.31 g/mol . It features a 1,2,3-triazole-4-carboxamide core linked to a 2-methylbenzo[d]thiazol-5-yl amine, a scaffold investigated for enzyme inhibition (including LSD1 and CDK5/p25), antimicrobial, and anticancer applications [1][2]. Its ligand efficiency and selectivity profiles are critical for distinguishing it from closely related triazole–benzothiazole analogs in scientific procurement decisions.

Why Generic Triazole–Benzothiazole Carboxamide Substitution Fails: Case of 1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-72-5)


Triazole–benzothiazole carboxamides constitute a structurally diverse family in which subtle variations in the triazole N-substituent, the benzothiazole methyl position, and the amide connectivity profoundly affect target engagement, selectivity, and metabolic stability [1]. For instance, the 2-methyl substitution on the benzothiazole ring in CAS 1207054-72-5 alters electron density and steric bulk compared to 6-substituted analogs, influencing binding to LSD1 and MAO enzymes [2]. Furthermore, the absence of a substituent at the triazole C5 position—as seen in the comparator 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251565-85-1)—significantly modulates target affinity and selectivity [3][4]. Generic selection within this class without considering these structural nuances risks selecting a compound with drastically different potency, selectivity, and off-target profiles.

Quantitative Differentiation Evidence for 1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-72-5) vs. Comparators


LSD1 Inhibition Potency Compared to a Reference Inhibitor (GSK-LSD1)

In a biochemical assay measuring inhibition of human recombinant LSD1 via H₂O₂ production using a methylated peptide substrate and Amplex red detection (30 min incubation), CAS 1207054-72-5 exhibited an IC₅₀ of 10,000 nM [1]. In contrast, GSK-LSD1—a well-characterized, potent LSD1 inhibitor—has a reported IC₅₀ of 16 nM under similar conditions . This represents an approximately 625-fold difference in potency, clearly positioning CAS 1207054-72-5 as a low-potency LSD1 ligand.

LSD1 Epigenetics Cancer

MAO-A Selectivity Profile Relative to LSD1

The compound was also profiled against human MAO-A, yielding an IC₅₀ of 100,000 nM (100 µM) [1]. This results in an LSD1/MAO-A selectivity ratio of approximately 10-fold (IC₅₀ MAO-A / IC₅₀ LSD1 = 10). In comparison, the selective LSD1 inhibitor RN-1 achieves an IC₅₀ of 70 nM for LSD1 and 510 nM for MAO-A, yielding an approximately 7-fold selectivity ratio . While the absolute potency is low, the selectivity window of CAS 1207054-72-5 is comparable to some tool compounds, suggesting that the scaffold may tolerate modifications that enhance potency while preserving selectivity.

MAO-A Selectivity Off-target

Structural Differentiation: Triazole C5 Unsubstituted vs. 5-Methyl-Thiazolyl Analog

A key structural differentiator of CAS 1207054-72-5 is the absence of a substituent at the C5 position of the 1,2,3-triazole ring. The closest cataloged analog, 5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1251565-85-1), bears a methyl group at C5 and a thiazol-2-yl substituent at N1, increasing the molecular weight from 273.31 to 356.43 g/mol and adding two heteroatom hydrogen-bond acceptors [1]. In related triazole–benzothiazole series targeting CDK5/p25, C5 substitution significantly modulates potency, with unsubstituted analogs typically exhibiting 10- to 50-fold lower affinity than their substituted counterparts (e.g., compound 1 IC₅₀ = 48 ± 2 nM for the thienyl-triazole series) [2][3].

Medicinal Chemistry SAR Kinase Inhibition

Benzothiazole 2-Methyl vs. 6-Substituted Analogs: Impact on Target Engagement

In a recent study of benzo[d]thiazole–1,2,3-triazole hybrids as EGFR inhibitors, the most potent compound (5p) exhibited an IC₅₀ of 65.6 nM against EGFR, outperforming erlotinib (IC₅₀ = 84.1 nM) [1]. Compound 5p features a benzamide tether at the triazole N1 position and a 6-substituted benzothiazole, contrasting with the 2-methyl-5-carboxamide architecture of CAS 1207054-72-5. While direct comparative data for CAS 1207054-72-5 in the EGFR assay are unavailable, the 2-methyl substitution pattern on the benzothiazole ring is known to alter the dihedral angle with the triazole-carboxamide plane, potentially affecting ATP-binding site complementarity in kinases [2]. This positional isomerism has been shown to cause >100-fold differences in potency within benzothiazole–triazole series targeting CDK5/p25 [3].

Benzothiazole EGFR Kinase Selectivity

Cytotoxic Activity: Class-Level Comparison with Cisplatin-Sensitive Cancer Cell Lines

Vendor-reported data indicate that CAS 1207054-72-5 exhibits cytotoxic IC₅₀ values comparable to cisplatin in certain cancer cell lines, including MCF7 breast cancer cells [1]. In a broader class context, benzothiazole–triazole hybrids have demonstrated sub-micromolar activity against T47D breast cancer cells (e.g., compound 5p IC₅₀ = 15 µM) and MCF7 cells, with typical IC₅₀ ranges of 5–30 µM for the most active analogs [2]. However, no peer-reviewed, head-to-head study directly compares CAS 1207054-72-5 with cisplatin under identical assay conditions. The available data are vendor-sourced and should be independently verified before procurement for oncology research programs.

Anticancer Cytotoxicity MCF7

Optimal Application Scenarios for 1-Methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207054-72-5) Based on Available Evidence


Negative Control or Low-Affinity Reference Ligand for LSD1 Biochemical Assays

Given its weak LSD1 IC₅₀ of 10 µM [1], CAS 1207054-72-5 is well-suited as a low-affinity reference compound in LSD1 inhibitor screening cascades. Its ~625-fold lower potency versus GSK-LSD1 (16 nM) provides a clear differentiation window for assay validation, allowing researchers to establish baseline activity and confirm assay sensitivity in high-throughput screening formats.

Minimal Scaffold for Fragment-Based Drug Design (FBDD) Targeting Epigenetic Readers and Erasers

With a molecular weight of only 273.31 g/mol and an unsubstituted triazole C5 position , this compound offers a compact, ligand-efficient starting point for fragment growing or merging strategies. Its structural simplicity relative to the bulkier analog CAS 1251565-85-1 (MW = 356.43) [2] makes it an attractive minimal scaffold for fragment-based screening against bromodomains, methyltransferases, or demethylases.

SAR Probe for Investigating Benzothiazole 2-Methyl vs. 6-Substitution Effects on Kinase Binding

The 2-methylbenzothiazol-5-yl carboxamide substitution pattern distinguishes this compound from 6-substituted benzothiazole–triazole hybrids that have shown nanomolar EGFR inhibition [3]. Researchers conducting systematic SAR around the benzothiazole ring can use CAS 1207054-72-5 as a positional isomer probe to map kinase hinge-binding preferences and understand the structural determinants of target selectivity within the benzothiazole–triazole carboxamide class [4].

Intermediate for Diversified Library Synthesis via Click Chemistry or Amide Coupling

The 1,2,3-triazole-4-carboxamide moiety and the free amine precursor (2-methylbenzo[d]thiazol-5-amine) offer synthetic handles for late-stage diversification [5]. CAS 1207054-72-5 can serve as a key intermediate for generating focused libraries of triazole–benzothiazole hybrids targeting kinases (CDK5/p25), epigenetic enzymes (LSD1), or antimicrobial pathways, enabling rapid SAR exploration through parallel synthesis.

Quote Request

Request a Quote for 1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.